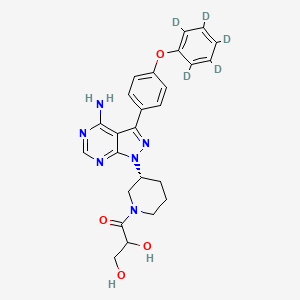
Rabeprazole-d4 (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rabeprazole-d4 (potassium) is a deuterated form of Rabeprazole, a proton pump inhibitor used primarily to reduce stomach acid production. The deuterium labeling in Rabeprazole-d4 (potassium) enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly useful in scientific research due to its ability to provide detailed insights into the metabolic pathways and mechanisms of action of proton pump inhibitors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rabeprazole-d4 (potassium) involves the incorporation of deuterium atoms into the Rabeprazole molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium
Industrial Production Methods: Industrial production of Rabeprazole-d4 (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling.
化学反応の分析
Types of Reactions: Rabeprazole-d4 (potassium) undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfide group to a sulfoxide.
Reduction: Reduction of the sulfoxide back to a sulfide.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various intermediates and derivatives of Rabeprazole-d4 (potassium) that are useful for further chemical modifications and studies.
科学的研究の応用
Rabeprazole-d4 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the biological effects and metabolism of proton pump inhibitors.
Medicine: Aids in the development of new drugs by providing insights into the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Industry: Used in the production of deuterated drugs and in quality control processes to ensure the consistency and stability of pharmaceutical products.
作用機序
Rabeprazole-d4 (potassium) exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme located on the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, thereby reducing stomach acid production. The deuterium labeling allows for more precise tracking of the compound’s interaction with the enzyme and its subsequent metabolic pathways.
類似化合物との比較
Rabeprazole: The non-deuterated form of Rabeprazole-d4 (potassium).
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor used for similar therapeutic purposes.
Uniqueness: Rabeprazole-d4 (potassium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of drug development and metabolic studies.
特性
分子式 |
C18H20KN3O3S |
|---|---|
分子量 |
401.6 g/mol |
IUPAC名 |
potassium;4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C18H20N3O3S.K/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i3D,4D,6D,7D; |
InChIキー |
GYGFRMCOWNDDJY-SWSVCJOSSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[N-]C(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H].[K+] |
正規SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)












